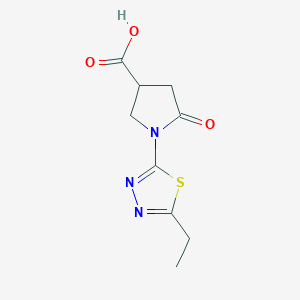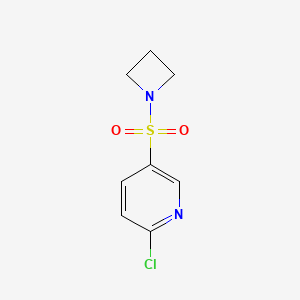
5-Formyl-2-hydroxyphenylboronic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Electrooxidation Catalyst
5-Formyl-2-hydroxyphenylboronic acid has been used in the selective electrooxidation of 5-hydroxymethylfurfural to 5-formyl-furan-2-formic acid . This process is part of the biomass-derived HMF oxidation reaction (HMFOR), which holds great promise for the sustainable production of fine chemicals .
Synthesis of π-Extended Heteroarylfuran Systems
As a bifunctional reagent, 5-Formyl-2-hydroxyphenylboronic acid is used in the synthesis of π-extended heteroarylfuran systems . These systems have potential applications in organic electronics and photonics.
Suzuki Coupling Reactions
5-Formyl-2-hydroxyphenylboronic acid is a reactant involved in Suzuki coupling reactions . This type of reaction is widely used in organic chemistry for the synthesis of various organic compounds.
Synthesis of Stable Dye-Sensitized Solar Cells
In the field of renewable energy, 5-Formyl-2-hydroxyphenylboronic acid is used in the synthesis of stable dye-sensitized solar cells . These solar cells are a type of photovoltaic cell that convert sunlight into electricity.
Synthesis of Biologically Active Molecules
5-Formyl-2-hydroxyphenylboronic acid is also involved in the synthesis of biologically active molecules . For example, it has been used in the synthesis of HIF-1 inhibitors and disalicylic acid-furanyl derivatives to inhibit ephrin binding .
Production of Fine Chemicals
The compound is used in the production of fine chemicals through the biomass-derived HMF oxidation reaction (HMFOR) . This process is still challenging but holds great promise for sustainable production of fine chemicals .
Mécanisme D'action
Target of Action
Boronic acids and their esters, including 5-formyl-2-hydroxyphenylboronic acid, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
It’s known that boronic acids and their esters can undergo various transformations, including oxidations and aminations . These transformations can result in changes to the compound and its targets.
Biochemical Pathways
5-Formyl-2-hydroxyphenylboronic acid is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s important to note that the stability of boronic acids and their esters in water is marginal , which could impact their bioavailability.
Result of Action
The suzuki–miyaura cross-coupling reaction, in which this compound participates, is known to form new carbon–carbon bonds , which can lead to the creation of new compounds.
Action Environment
The action of 5-Formyl-2-hydroxyphenylboronic acid can be influenced by environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters, a class of compounds to which 5-Formyl-2-hydroxyphenylboronic acid belongs, is known to be considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability could be influenced by the pH of its environment.
Propriétés
IUPAC Name |
(5-formyl-2-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-4,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWDXMNHBAFRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263012 | |
| Record name | Boronic acid, B-(5-formyl-2-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121513-62-8 | |
| Record name | Boronic acid, B-(5-formyl-2-hydroxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(5-formyl-2-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-aminoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1450633.png)
![(E)-tert-Butyl 2-(3-ethoxy-3-oxoprop-1-en-1-yl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450635.png)


![1-[(4-Fluoro-2-methylphenyl)methyl]pyrrolidine](/img/structure/B1450639.png)
![4-bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1450640.png)



![4-Amino-1,7-dimethyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1450646.png)
![2-Chloro-n-[3-methoxy-4-(1h-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1450648.png)
![2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1450650.png)

